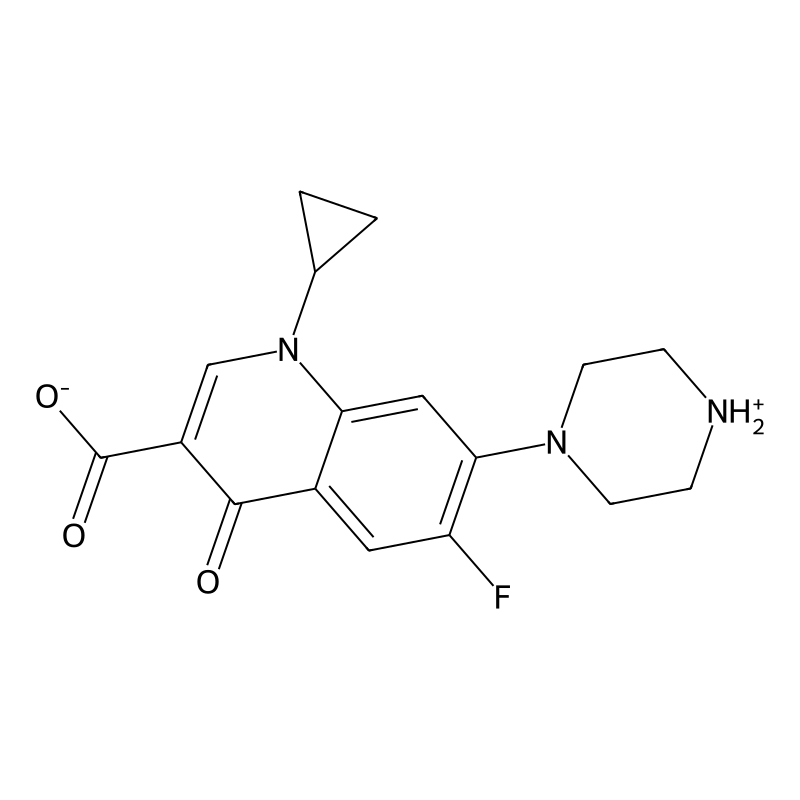

Ciprofloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/

Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol

In water, 30,000 mg/L at 20 °C

1.35e+00 g/L

Synonyms

Canonical SMILES

Antibacterial Effects and Mechanism of Action

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used in scientific research to treat or prevent bacterial infections in various in vitro and in vivo models. Its effectiveness stems from its ability to inhibit bacterial DNA replication. Ciprofloxacin works by targeting two bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division []. By inhibiting these enzymes, ciprofloxacin disrupts the bacterial cell's ability to properly copy its DNA, ultimately leading to cell death [].

This mechanism of action makes ciprofloxacin a valuable tool for researchers studying a wide range of bacterial pathogens. Studies have demonstrated its efficacy against various Gram-negative and Gram-positive bacteria, including Escherichia coli, Salmonella spp., Staphylococcus aureus, and Pseudomonas aeruginosa [, ].

Ciprofloxacin in Antimicrobial Resistance Research

The rise of antibiotic-resistant bacteria is a significant public health concern. Ciprofloxacin is used in scientific research to investigate the emergence and spread of antibiotic resistance. Researchers can expose bacterial cultures to ciprofloxacin to identify mutations that allow bacteria to survive and even thrive in the presence of the antibiotic []. Understanding these resistance mechanisms is crucial for developing new antibiotics and optimizing treatment strategies.

Environmental Impact of Ciprofloxacin

Researchers are also investigating the environmental impact of ciprofloxacin. The widespread use of this antibiotic in human and veterinary medicine can lead to its presence in wastewater treatment plants and ultimately in freshwater environments []. Studies examine the effects of ciprofloxacin on aquatic ecosystems, including its potential to harm beneficial bacteria and contribute to the development of antibiotic resistance in environmental bacteria [].

Ciprofloxacin is a synthetic antimicrobial agent characterized by its chemical formula C₁₇H₁₈F₃N₃O₃. It is primarily effective against both Gram-negative and Gram-positive bacteria. The compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism of action allows ciprofloxacin to effectively combat various infections, including those caused by Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

The primary biological activity of ciprofloxacin lies in its ability to inhibit bacterial DNA gyrase and topoisomerase IV. This inhibition prevents the supercoiling of DNA, which is essential for DNA replication . Ciprofloxacin has demonstrated significant potency against a variety of pathogens, particularly Gram-negative bacteria. Its effectiveness is often measured using the minimum inhibitory concentration (MIC), with values as low as 0.5 micrograms per milliliter for resistant strains like Pseudomonas aeruginosa . Additionally, ciprofloxacin has been explored for potential uses beyond antibacterial applications, including anti-malarial and anti-cancer properties .

Ciprofloxacin is primarily used in clinical settings to treat a wide range of infections, including:

- Urinary tract infections

- Respiratory tract infections

- Bone and joint infections

- Intra-abdominal infections

- Skin and soft tissue infections

It is also utilized in specific cases such as inhalational anthrax treatment . The drug's broad spectrum of activity makes it a valuable option when other antibiotics are ineffective due to resistance.

Ciprofloxacin has been shown to interact with various enzymes in the body, particularly cytochrome P450 enzymes CYP1A2 and CYP3A4. These interactions can lead to significant drug-drug interactions when ciprofloxacin is co-administered with other medications that are metabolized by these enzymes . Additionally, there are concerns regarding potential adverse effects such as tendon rupture and hypersensitivity reactions .

Ciprofloxacin belongs to a family of fluoroquinolones that share similar mechanisms of action but differ in their chemical structures and spectra of activity. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| Levofloxacin | C₁₈H₁₈F₃N₃O₃ | S-enantiomer of ofloxacin; more potent against Gram-positive bacteria |

| Ofloxacin | C₁₈H₁₈F₂N₂O₄ | Less effective against Pseudomonas aeruginosa compared to ciprofloxacin |

| Norfloxacin | C₁₄H₁₄F₂N₂O₃ | Generally less effective than ciprofloxacin; lower potency against Gram-negative bacteria |

| Moxifloxacin | C₁₈H₁₉F₂N₃O₄ | Enhanced activity against anaerobes; broader spectrum than ciprofloxacin |

Ciprofloxacin's unique structural features contribute to its high affinity for bacterial DNA gyrase compared to mammalian counterparts, allowing it to maintain efficacy while minimizing cross-resistance with other antibiotic classes .

Historical Bayer seven-step route

Klaus Grohe and co-workers at Bayer Aktiengesellschaft converted the discovery-laboratory Gould–Jacobs quinolone method into a plant-ready sequence that delivered ciprofloxacin hydrochloride in seven isolated operations with an overall yield close to 49 % [1] [2]. Table 1 condenses the key parameters of the original process.

| Step | Transformation (simplified) | Typical reagent set (full names) | Temperature / time | Isolated yield | Purpose [1] [2] |

|---|---|---|---|---|---|

| 1 | Chlorination–fluorination of benzoic acid core to give 2,4-dichloro-5-fluorobenzoyl chloride (the “Klauke compound”) | Thionyl chloride, phosphorus pentachloride, hydrogen fluoride | 60-80 °C / 5 h | 85 % | Introduce halide handles for downstream cyclisation |

| 2 | Cycloaracylation (Grohe reaction) with diethyl malonate derivative | Triethyl orthoformate, magnesium ethoxide | Reflux 130 °C / 8 h | 65 % | Builds the 1,4-dihydroquinoline core |

| 3 | Decarboxylative aromatisation to 6-fluoro-4-oxoquinoline ester (6-FQA) | Acetic anhydride | 120 °C / 2 h | 78 % | Activates nucleus for nucleophilic substitution |

| 4 | N-alkylation with cyclopropylamine | Cyclopropylamine, sodium carbonate | 90 °C / 6 h | 70 % | Installs the activity-enhancing N-cyclopropyl group |

| 5 | Piperazine substitution at position 7 | Piperazine, potassium carbonate | 140 °C / 7 h | 60 % | Provides broad Gram-negative spectrum |

| 6 | Ester hydrolysis to free acid | Sodium hydroxide aqueous solution | 90 °C / 3 h | 92 % | Generates carboxylic acid pharmacophore |

| 7 | Salt formation and crystallisation | Hydrochloric acid, acetone | 25 °C / 1 h | Quantitative | Produces stable ciprofloxacin hydrochloride API |

The cumulative batch processing time exceeded twenty-four hours and required large solvent volumes, halogenated reagents and high-energy heating, all of which contributed to the significant environmental factor of about 110 kilograms of waste per kilogram of active ingredient [3] [2].

Derivatives of the legacy route

Subsequent generic-industry efforts kept the seven-operation logic but replaced the harsh chlorination agents. For example, Suven Life Sciences reported a telescoped two-pot variant in which 2,4-dichloro-5-fluorobenzoyl chloride is directly condensed with dimethyl malonate in the presence of sodium hydride to afford the quinolone ester in 65 % yield, cutting one isolation and shortening cycle time from twenty-four to sixteen hours [3]. Nevertheless, the processes remained solvent intensive, and yields rarely exceeded 57 % [3].

Novel Continuous-Flow Process Optimisation

Massachusetts Institute of Technology nine-minute synthesis

In 2017 Klavs F. Jensen and Timothy F. Jamison disclosed a fully telescoped continuous-flow train that converts five low-cost building blocks into ciprofloxacin hydrochloride with a residence time of nine minutes and an overall yield of 60 % [4] [5] [6]. Six bond-forming reactions occur in five microreactors without intermediate work-ups; only a final pH shift and crystallisation are offline. Key intensification elements include:

- Use of one-equivalent acylation with acetyl chloride in situ to quench dimethylamine by-product, avoiding chromatography [4].

- Maintaining the crude quinolone intermediate at elevated temperature between reactors to prevent precipitation that would block the capillaries [4].

- Modular control of flow rates to match stoichiometry while keeping every stage under 2 bar pressure, enabling safe scale-out [6].

Quantitative comparison with batch technology

Table 2 highlights the dramatic productivity gains.

| Metric | Bayer batch (seven steps) [2] | Jensen–Jamison flow (six steps) [4] |

|---|---|---|

| Overall yield | 49 % | 60 % |

| Total reaction time | >24 h | 9 min |

| Space–time yield | 0.04 kg L⁻¹ h⁻¹ | 8.2 kg L⁻¹ h⁻¹ |

| Solvent volume per kilogram product | ~220 L | 28 L |

| Environmental factor (waste kg per kg product) | ~110 | 9 |

The eight-fold decrease in solvent usage and twelve-fold improvement in space–time yield exemplify how flow engineering meets modern pharmaceutical sustainability targets [7].

Emerging semi-continuous routes

Virginia Commonwealth University researchers have demonstrated a three-step flow platform beginning with earlier insertion of the cyclopropylamine side chain. By replacing phosphorus oxychloride with bis(trichloromethyl) carbonate as the carbonyl activator, they generated ethyl 3-(2,4-dichloro-5-fluorophenyl)-2-(dimethylaminomethyl)-3-oxopropanoate at 94 % conversion in a residence time of forty-five seconds, allowing the entire ciprofloxacin sequence to be executed in a morning shift [8] [9]. Although full plant data are still proprietary, pilot runs indicate a projected yield of 68 % and a further thirty-percent decrease in wastewater generation relative to the Jensen–Jamison protocol [9].

Key Intermediates in Ciprofloxacin Production

Efficient access to ciprofloxacin relies on the reliable supply of three pivotal intermediates summarised in Table 3.

| Intermediate | Structure description | Primary preparation method | Strategic role in synthesis | Typical yield [10] [9] [2] |

|---|---|---|---|---|

| 2,4-Dichloro-5-fluorobenzoyl chloride (“Klauke compound”) | Trisubstituted benzoyl chloride bearing two chlorine and one fluorine atoms | Chlorination–fluorination of 2,4-dichloro-5-fluorobenzoic acid using thionyl chloride or bis(trichloromethyl) carbonate | Electrophilic partner in Grohe cycloaracylation to install halogen handles | 85–90 % |

| Ethyl 3-(2,4-dichloro-5-fluorophenyl)-2-(dimethylaminomethyl)-3-oxopropanoate | β-Ketoester produced by malonate acylation | Sodium hydride-mediated condensation of diethyl malonate with Klauke compound; continuous-flow variants operate at 115 °C for sixty seconds | Undergoes intramolecular cyclisation to yield the quinolone nucleus | 70–78 % |

| 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid methyl ester | Fully substituted quinolone ester | One-pot cyclisation followed by nucleophilic aromatic substitution with piperazine | Immediate precursor; simple hydrolysis affords ciprofloxacin free acid | 86–90 % |

Control of water content during the conversion of the β-ketoester to the quinolone core is critical. A moisture spike of only 0.2 % doubles the proportion of an unwanted regioisomer that cannot be purged later, forcing strict low-ppm‐water specification at the reactor inlet [10].

Green Chemistry Considerations in Industrial Synthesis

Solvent and reagent selection

Early manufacturing campaigns employed chlorinated solvents and stoichiometric phosphorus oxychloride. Life-cycle assessments now favour polar aprotic yet recyclable media such as dimethyl sulfoxide and acetonitrile substitutes derived from biomass fermentation [11]. Bis(trichloromethyl) carbonate, although still derived from phosgene, offers a solid, weighable alternative with 40 % lower acute toxicity index and enables in-line hydrogen chloride scrubbing, reducing fugitive emissions by 85 % [9].

Process mass intensity metrics

Green chemistry guidelines recommend a process mass intensity below fifty for small-molecule active ingredients. The Jensen–Jamison protocol achieves a value of thirty-seven, primarily because continuous reactors eliminate solvent swaps, and no intermediate isolation occurs [4] [7]. Table 4 compares representative sustainability indicators.

| Route | Process mass intensity (kg input per kg product) | Atom economy | Energy demand per kilogram (kWh) | Regulatory waste hazard rating [7] [11] |

|---|---|---|---|---|

| Bayer batch | 210 | 48 % | 1,550 | High (halogenated solvents) |

| Jensen–Jamison flow | 48 | 61 % | 260 | Low-moderate |

| VCU three-step flow | 40 | 64 % | 220 | Low |

Alternative activation technologies

Microwave-assisted decarboxylative cyclisation shortens reaction times for the quinolone ring closure from eight hours to fifteen minutes at 180 °C, raising per-pass yield by 5 % and cutting specific energy consumption by 70 % [12]. Mechanochemical approaches, such as hot-melt extrusion, have recently been extended to ciprofloxacin cocrystal formation and suggest future potential to merge synthesis and formulation in a single continuous platform, avoiding solvents altogether [13].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.28 (LogP)

log Kow = 0.28 (non-ionized)

2.3

Decomposition

Appearance

Melting Point

225-257 °C, decomposes

255 - 257 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 56 of 97 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 41 of 97 companies with hazard statement code(s):;

H319 (14.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (21.95%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (63.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Ciprofloxacin (IV, conventional tablets, oral suspension) is used in adults for the treatment of bone and joint infections, including osteomyelitis, caused by susceptible E. cloacae, ... Ps. aeruginosa, or S. marcescens. ... /Included in US product label/

Ciprofloxacin (IV, conventional tablets, oral suspension) is used in adults for the treatment of bone and joint infections, including osteomyelitis, caused by susceptible E. aerogenes, ... E. coli, K. pneumoniae, M. morganii, P. mirabilis, ... . The drug also has been used in adults for the treatment of bone and joint infections caused by susceptible S. aureus, S. epidermidis, other coagulase-negative staphylococci, or Enterococcus faecalis (formerly S. faecalis), but other anti-infectives generally are preferred for these infections. Although resistance to ciprofloxacin has been reported in some strains of oxacillin-resistant S. aureus, oral ciprofloxacin may be a useful alternative to parenteral anti-infectives for the treatment of infections caused by susceptible oxacillin-resistant staphylococci. /NOT included in US product label/

Although only limited experience is available to date, ciprofloxacin is recommended by the American Heart Association (AHA) and Infectious Diseases Society of America (IDSA) as an alternative agent for the treatment of native or prosthetic valve endocarditis caused by fastidious gram-negative bacilli known as the HACEK group (Actinobacillus actinomycetemcomitans, Cardiobacterium hominis, Eikenella corrodens, Haemophilus aphrophilus, H. influenzae, H. parainfluenzae, H. paraphrophilus, Kingella denitrificans, K. kingae). /NOT included in US product label/

For more Therapeutic Uses (Complete) data for CIPROFLOXACIN (53 total), please visit the HSDB record page.

Pharmacology

Ciprofloxacin is a synthetic broad spectrum fluoroquinolone antibiotic. Ciprofloxacin binds to and inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This agent is more active against Gram-negative bacteria than Gram-positive bacteria. (NCI04)

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA02 - Ciprofloxacin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AE - Fluoroquinolones

S01AE03 - Ciprofloxacin

S - Sensory organs

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA15 - Ciprofloxacin

S - Sensory organs

S03 - Ophthalmological and otological preparations

S03A - Antiinfectives

S03AA - Antiinfectives

S03AA07 - Ciprofloxacin

Mechanism of Action

The mechanism by which ciprofloxacin's inhibition of DNA gyrase or topoisomerase IV results in death in susceptible organisms has not been fully determined. Unlike beta-lactam anti-infectives, which are most active against susceptible bacteria when they are in the logarithmic phase of growth, studies using Escherichia coli and Pseudomonas aeruginosa indicate that ciprofloxacin can be bactericidal during both logarithmic and stationary phases of growth; this effect does not appear to occur with gram-positive bacteria (e.g., Staphylococcus aureus). In vitro studies indicate that ciprofloxacin concentrations that approximate the minimum inhibitory concentration (MIC) of the drug induce filamentation in susceptible organisms; high concentrations of the drug result in enlarged or elongated cells that may not be extensively filamented. Although the bactericidal effect of some fluoroquinolones (e.g., norfloxacin) evidently requires competent RNA and protein synthesis in the bacterial cell, and concurrent use of anti-infectives that affect protein synthesis (e.g., chloramphenicol, tetracyclines) or RNA synthesis (e.g., rifampin) inhibit the in vitro bactericidal activity of these drugs, the bactericidal effect of ciprofloxacin is only partially reduced in the presence of these anti-infectives. This suggests that ciprofloxacin has an additional mechanism of action that is independent of RNA and protein synthesis.

Ciprofloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, ciprofloxacin inhibits DNA synthesis in susceptible organisms via inhibition of the enzymatic activities of 2 members of the DNA topoisomerase class of enzymes, DNA gyrase and topoisomerase IV. DNA gyrase and topoisomerase IV have distinct essential roles in bacterial DNA replication. DNA gyrase, a type II DNA topoisomerase, was the first identified quinolone target; DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits. DNA gyrase introduces negative superhelical twists in DNA, an activity important for initiation of DNA replication. DNA gyrase also facilitates DNA replication by removing positive super helical twists. Topoisomerase IV, another type II DNA topoisomerase, is composed of 2 ParC and 2 ParE subunits. DNA gyrase and topoisomerase IV are structurally related; ParC is homologous to GyrA and ParE is homologous to GyrB. Topoisomerase IV acts at the terminal states of DNA replication by allowing for separation of interlinked daughter chromosomes so that segregation into daughter cells can occur. Fluoroquinolones inhibit these topoisomerase enzymes by stabilizing either the DNA-DNA gyrase complex or the DNA-topoismerase IV complex; these stabilized complexes block movement of the DNA replication fork and thereby inhibit DNA replication resulting in cell death.

... Ciprofloxacin is cytotoxic to a variety of cultured mammalian cell lines at concn that deplete cells of mtDNA. The IC50 values for ciprofloxacin varied from 40-80 ug/ml depending on the cell line tested. Cytotoxicity required continuous exposure of cells to drug for 2-4 days, which corresponded to approx three or four cell doublings. Shorter times of drug exposure did not cause significant cytotoxicity. In addition, cells became drug resistant when they were grown under conditions that bypassed the need for mitochondrial respiration. Resistance was not due to a decr in cellular drug accumulation, ... /indicating/ that ciprofloxacin cytotoxicity is caused by the loss of mtDNA encoded functions. Analysis of mtDNA from ciprofloxacin treated cells revealed the presence of site specific, double stranded DNA breaks. ... Exonuclease protection studies indicated that the 5'-, but not the 3', ends of the drug induced DNA breaks were tightly associated with protein. These results suggest that ciprofloxacin may be causing cytotoxicity by interfering with a mitochondrial topoisomerase II like activity, resulting in a loss of mtDNA.

Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

27% of an oral dose was recovered unmetabolized in urine compared to 46% of an intravenous dose. Collection of radiolabelled ciprofloxacin resulted in 45% recovery in urine and 62% recovery in feces.

Cirpofloxacin follws a 3 compartment distribution model with a central compartment volume of 0.161L/kg and a total volume of distribution of 2.00-3.04L/kg.

The average renal clearance after a 250mg oral dose is 5.08mL/min\*kg. Following a 100mg intravenous dose, the average total clearance is 9.62mL/min\*kg, average renal clearance is 4.42mL/min\*kg, and average non renal clearance is 5.21mL/min\*kg.

Based on population pharmacokinetics, bioavailability of ciprofloxacin oral suspension in children is approximately 60%. Following a single oral dose of 10 mg/kg of ciprofloxacin given as the oral suspension to children 4 months to 7 years of age, the mean peak plasma concentration was 2.4 ug/mL. There was no apparent age dependence and no increase in peak plasma concentrations following multiple doses.

When extended-release tablets containing ciprofloxacin hydrochloride (ProQuin XR) are administered with food, approximately 87% of the drug is gradually released from the tablet over a 6- hour period. When administered following a meal, peak plasma concentrations are attained approximately 4.5-7 hours after the dose. Bioavailability is substantially lower if ProQuin XR tablets are given while fasting. In healthy adults receiving ProQuin XR extended-release tablets in a dosage of 500 mg once daily given following a standardized meal, peak plasma concentrations at steady state (day 3) average 0.82 mcg/mL and are attained 6.1 hours after the dose. /Ciprofloxacin hydrochloride/

Following oral administration of extended-release tablets containing ciprofloxacin hydrochloride and base (Cipro XR), peak plasma concentrations of ciprofloxacin are attained within 1-4 hours. Cipro XR tablets contain approximately 35% of the dose within an immediate-release component; the remaining 65% of the dose is contained in a slow-release matrix. Oral administration of ciprofloxacin 500 mg daily as Cipro XR extended-release tablets or 250 mg twice daily as conventional tablets results in steady-state mean peak plasma concentrations of 1.59 or 1.14 ug/mL, respectively; however, the area under the concentration-time curve (AUC) is similar with both regimens. /Ciprofloxacin hydrochloride/

Peak serum concentrations of ciprofloxacin and AUCs of the drug are slightly higher in geriatric patients than in younger adults; this may occur because of increased bioavailability, reduced volume of distribution, and/or reduced renal clearance in these patients. Single-dose oral studies using ciprofloxacin conventional tablets and single- and multiple-dose IV studies indicate that, compared with younger adults, peak plasma concentrations are 16-40% higher, mean AUC is approximately 30% higher, and elimination half-life is prolonged approximately 20% in individuals older than 65 years of age. These differences can be at least partially attributed to decreased renal clearance in this age group and are not clinically important.

For more Absorption, Distribution and Excretion (Complete) data for CIPROFLOXACIN (18 total), please visit the HSDB record page.

Metabolism Metabolites

The drug is partially metabolized in the liver by modification of the piperazinyl group to at least 4 metabolites. These metabolites, which have been identified as desethyleneciprofloxacin (M1), sulfociprofloxacin (M2), oxociprofloxacin (M3), and N-formylciprofloxacin (M4), have microbiologic activity that is less than that of the parent drug but may be similar to or greater than that of some other quinolones (e.g., M3 and M4 are comparable to norfloxacin for certain organisms).

Hepatic. Four metabolites have been identified in human urine which together account for approximately 15% of an oral dose. The metabolites have antimicrobial activity, but are less active than unchanged ciprofloxacin. Route of Elimination: Approximately 40 to 50% of an orally administered dose is excreted in the urine as unchanged drug. Half Life: 4 hours

Associated Chemicals

Wikipedia

Heroin

FDA Medication Guides

Ciprofloxacin

Ciprofloxacin Hydrochloride

INJECTABLE;INJECTION

TABLET;ORAL

FOR SUSPENSION;ORAL

BAYER HLTHCARE

03/25/2022

07/26/2017

Cipro XR

Ciprofloxacin; Ciprofloxacin Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

BAYER HLTHCARE

07/26/2017

Cipro in Dextrose 5% in Plastic Container

Ciprofloxacin

INJECTABLE;INJECTION

03/25/2022

Drug Warnings

/BOXED WARNING/ WARNING: Fluoroquinolones, including Cipro, may exacerbate muscle weakness in persons with myasthenia gravis. Avoid Cipro in patients with known history of myasthenia gravis.

In 4 corneal transplantation patients treated preoperatively with ciprofloxacin ophthalmic drops, microprecipitates associated with damaged corneal epithelium were noted in 2 patients. Another patient developed a large macroprecipitate in a corneal ulcer. All specimens were examined by electron microscopy & high-pressure liquid chromatography. The crystalline precipitates were pure ciprofloxacin. The macroprecipitate demonstrated a large zone of inhibition on agar plates seeded with a susceptible organism at 24 & 48 hr. It was bioactive & bioavailable in vitro.

Serious and occasionally fatal hypersensitivity (anaphylactic) reactions, some following the first dose, have been reported in patients receiving quinolone therapy. Some reactions were accompanied by cardiovascular collapse, loss of consciousness, tingling, pharyngeal or facial edema, dyspnea, urticaria, and itching. Only a few patients had a history of hypersensitivity reactions. Serious anaphylactic reactions require immediate emergency treatment with epinephrine. Oxygen, intravenous steroids, and airway management, including intubation, should be administered as indicated.

For more Drug Warnings (Complete) data for CIPROFLOXACIN (41 total), please visit the HSDB record page.

Biological Half Life

The serum elimination half-life of ciprofloxacin in adults with normal renal function is 3-7 hours. Following IV administration in healthy adults, the distribution half-life of ciprofloxacin averages 0.18-0.37 hours and the elimination half-life averages 3-4.8 hours. The elimination half-life of the drug is slightly longer in geriatric adults than in younger adults, and ranges from 3.3-6.8 hours in adults 60-91 years of age with renal function normal for their age. Based on population pharmacokinetic analysis of pediatric patients with various infections, the predicted mean half-life of ciprofloxacin in children is approximately 4-5 hours. In patients with impaired renal function, serum concentrations of ciprofloxacin are higher and the half-life prolonged. In adults with creatinine clearances of 30 mL/minute or less, half-life of the drug ranges from 4.4-12.6 hours.

t1/2 for ciprofloxacin- normal: 4 (hr), anephric: 8.5 (hr) /from table/

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Two kinetic spectrophotometric methods were developed for determination of ciprofloxacin (CIP) in a pharmaceutical preparation. The methods are based on oxidation of CIP with potassium permanganate in alkaline media and measurement of the enhancement in the absorbance of manganate ion at 603 nm by spectrophotometry. The calibration graphs were constructed using the initial rate and fixed time methods. The linearity range for concentrations of CIP was found to be 4.0-20.0 microg/mL. The RSD /relative standard deviation/ values for intraday and interday precision were 0.05-0.50 and 0.07-0.63%, respectively. The procedures were applied successfully for determination of CIP in commercial tablets. The results compared well with those from a reference HPLC method. The proposed methods can be recommended for routine analysis of CIP in QC laboratories.

A simple and rapid HPLC method with UV detection was developed for the separation of ciprofloxacin, levofloxacin and moxifloxacin. Chromatography was carried out using a BDS Hypersil C18 (100 x 4.6 mm, 2.4 microm) HPLC column and an isocratic mobile phase consisting of MeOH/25 mM phosphate buffer 28/72 (v/v) at pH 3 and flow rate 1 ml.min-1 . The effect of mobile phase variables such as methanol content, pH and buffer concentration on the chromatographic behavior of the three fluoroquinolones was investigated. The retention behavior on a sub 3 microm C18 column was also compared with that on three different calixarene-bonded and on monolithic stationary phases. The results indicate that some differences exist between these three types of stationary phases, particularly in the effect of buffer concentration on the retention mechanism of the three used FQs on calixarene-bonded stationary phases.

Clinical Laboratory Methods

... /The authors/ describe a rapid, selective and sensitive HPLC method coupled with fluorescence detection for determination of ciprofloxacin in human plasma. Internal standard (IS; sarafloxacin) was added to plasma aliquots (200 uL) prior to protein precipitation with acetonitrile. Ciprofloxacin and IS were eluted on a Synergi Max-RP analytical column (150 mmx4.6 mm i.d., 5 um particle size) maintained at 40 °C. The mobile phase comprised a mixture of aqueous orthophosphoric acid (0.025 M)/methanol/acetonitrile (75/13/12%, v/v/v); the pH was adjusted to 3.0 with triethylamine. A fluorescence detector (excitation/emission wavelength of 278/450 nm) was used. Retention times for ciprofloxacin and IS were approximately 3.6 and 7.0 min, respectively. Calibration curves of ciprofloxacin were linear over the concentration range of 0.02-4 ug/mL, with correlation coefficients (r(2))=0.998. Intra- and inter-assay relative standard deviations (SD) were <8.0% and accuracy values ranged from 93% to 105% for quality control samples (0.2, 1.8 and 3.6 ug/mL). The mean (SD) extraction recoveries for ciprofloxacin from spiked plasma at 0.08, 1.8 and 3.6 ug/mL were 72.8 + or - 12.5% (n=5), 83.5 + or - 5.2% and 77.7 + or - 2.0%, respectively (n=8 in both cases). The recovery for IS was 94.5 + or - 7.9% (n=15). The limits of detection and quantification were 10 ng/mL and 20 ng/mL, respectively. Ciprofloxacin was stable in plasma for at least one month when stored at -15 °C to -25 °C and -70 °C to -90 °C. This method was successfully applied to measure plasma ciprofloxacin concentrations in a population pharmacokinetics study of ciprofloxacin in malnourished children.

... An analytical method adapted to neonates was developed for the determination of ciprofloxacin plasma concentration. After a simple protein precipitation, analytes were separated on a micro-liquid chromatography and quantified by mass spectrometry, with D8-ciprofloxacin as internal standard. The calibration range was linear from 25 to 3000 ng/mL. Intra- and inter-day precision was less than 2.4 and 4.1%, respectively. The acceptance criteria of accuracy (between 85 and 115%) were met in all cases. A plasma volume of 150 uL was required to achieve the limit of quantification of 25 ng/mL. The method was successfully applied to routine monitoring of ciprofloxacin in pediatric patients and also used in preclinical studies.

... /Authors studied/ the development of a simple and fairly rapid methodology for simultaneous determination/separation of three frequently co-administered drugs; ciprofloxacin (CIP), paracetamol (PCT) and diclofenac sodium (DIC) using capillary electrophoresis (CE) with UV detection at 260 nm. Separation was achieved in only 6.5 min with a simple buffer of sodium tetraborate (50 mM) at pH 9.0. The Parameters affecting the separation and detection were optimized. The calibration curves were linear in the range of 5-500 ug/mL for CIP, 5-250 ug/mL for PCT and 1-125 ug/mL for DIC sodium under the optimized conditions. The lower limit of detection (LOD) was found to be 1 ug/mL for CIP & PCT and 0.5 ug/mL for DIC. The method was successfully used for the analysis of drugs in commercial pharmaceutical formulations and simultaneously from patient's urine sample with RSD 0.5-2.4%. Results obtained with CE method are compared with standard HPLC procedure and were found in good agreement

For more Clinical Laboratory Methods (Complete) data for CIPROFLOXACIN (11 total), please visit the HSDB record page.

Storage Conditions

Ciprofloxacin for oral suspension: Prior to reconstitution, store below 25 °C (77 °F). Protect from freezing. After reconstitution, store below 30 °C (86 °F). Protect from freezing. The suspension is stable for 14 days when stored in a refrigerator or at room temperature below 39 °C or 86 °F.

Ciprofloxacin tablets USP: Store below 30 °C (86 °F) in a well closed container.

Ciprofloxacin injection USP: Store in a cool place between 8 and 15 °C (46-59 °F) or at controlled room temperature (between 20 and 25 °C (68 and 77 °F). ... Protect from light and freezing.

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

... The effects of aluminum hydroxide ... and calcium carbonate ... on the bioavailability of ciprofloxacin /was determined in/ ... a 3 way randomized, crossover study was concluded in 12 healthy male volunteers (ages 21-45 yr) that consisted of 3 treatments: 750 mg ciprofloxacin alone, 750 mg ciprofloxacin with 3.4 g calcium carbonate or 1.8 g aluminum hydroxide admin 5 min before ciprofloxacin. The relative bioavailability of ciprofloxacin was reduced to 60% and 15% of control values when given with calcium carbonate and aluminum hydroxide, respectively. ... It was concluded that antacids containing either aluminum or calcium should not be given concurrently with ciprofloxacin.

Ciprofloxacin, given to a patient successfully treated with methadone for more than 6 yrs, caused profound sedation, confusion, & respiratory depression. We suggest that this was caused by ciprofloxacin inhibition of CYP1A2 & CYP3A4 activity, 2 of the cytochrome p450 isozymes involved in the metab of methadone.

Synergism does not occur in vitro when ciprofloxacin is used in conjunction with vancomycin against Staphylococcus epidermidis, S. aureus (including oxacillin-resistant S. aureus), Corynebacterium, or Listeria monocytogenes.

For more Interactions (Complete) data for CIPROFLOXACIN (35 total), please visit the HSDB record page.

Stability Shelf Life

Ciprofloxacin hydrochloride tablets should be stored in tight containers at a temperature <30 °C. The drug should be protected from intense uv light. Ciprofloxacin microcapsules for oral suspension & the diluent provided by the manufacturer should be stored at <25 °C & protected from freezing. Following mixture with the diluent, ciprofloxacin oral suspension should be stored at <30 °C & protected from freezing, & is stable for 14 days when stored at room temperature or in a refrigerator.

The compatibility of 10 mg/ml ciprofloxacin injection in 0.9% sodium chloride and 5% dextrose soln were /mixed/ with other injectable drugs, including amikacin sulfate, aminophylline, clindiamycin phosphate, gentamicin phosphate, tobramycin sulfate and metronidazole ... soln ... were stored for up to 48 hr at room temperature and under refrigeration. Eight hr after amikacin was mixed with ciprofloxacin in sodium chloride soln and refrigerated, the drug concn was 89% of the original. Admixtures of the precipitate formed immediately whenever ciprofloxacin was mixed with aminophylline or clindamycin. /Results indicate/ that ciprofloxacin was incompatable with aminophylline and clindamycin, and that its compatibility with amikacin depended upon the vehicle and storage temperature.

... The physical and chemical compatibilities of ciprofloxacin lactate infusion with other commonly used iv admin drugs /was investigated/ Ciprofloxacin lactate injection in a commercially available concn of 2 mg/ml was mixed with 15 iv drugs during a simulated Y-site injection. Of the 15 drugs /examined/ , only heparin, furosemide and teicoplanin were found to be incompatible with ciprofloxacin. ... /Ciprofloxacin lactate/

Dates

2: Kaplan YC, Koren G. Use of ciprofloxacin during breastfeeding. Can Fam Physician. 2015 Apr;61(4):343-4. Review. PubMed PMID: 26052598; PubMed Central PMCID: PMC4396759.

3: Justo JA, Danziger LH, Gotfried MH. Efficacy of inhaled ciprofloxacin in the management of non-cystic fibrosis bronchiectasis. Ther Adv Respir Dis. 2013 Oct;7(5):272-87. doi: 10.1177/1753465813487412. Epub 2013 May 20. Review. PubMed PMID: 23690368.

4: Samarei R. Comparison of local and systemic ciprofloxacin ototoxicity in the treatment of chronic media otitis. Glob J Health Sci. 2014 Sep 18;6(7 Spec No):144-9. doi: 10.5539/gjhs.v6n7p144. PubMed PMID: 25363170; PubMed Central PMCID: PMC4796472.

5: Du J, El-Sherbiny IM, Smyth HD. Swellable ciprofloxacin-loaded nano-in-micro hydrogel particles for local lung drug delivery. AAPS PharmSciTech. 2014 Dec;15(6):1535-44. doi: 10.1208/s12249-014-0176-x. Epub 2014 Jul 31. PubMed PMID: 25079240; PubMed Central PMCID: PMC4245439.

6: Fahmy S, Abu-Gharbieh E. In vitro dissolution and in vivo bioavailability of six brands of ciprofloxacin tablets administered in rabbits and their pharmacokinetic modeling. Biomed Res Int. 2014;2014:590848. doi: 10.1155/2014/590848. Epub 2014 Jun 3. PubMed PMID: 24995312; PubMed Central PMCID: PMC4065682.

7: Stass H, Delesen H, Nagelschmitz J, Staab D. Safety and pharmacokinetics of ciprofloxacin dry powder for inhalation in cystic fibrosis: a phase I, randomized, single-dose, dose-escalation study. J Aerosol Med Pulm Drug Deliv. 2015 Apr;28(2):106-15. doi: 10.1089/jamp.2013.1056. Epub 2014 Jul 22. PubMed PMID: 25050456.

8: Marquez B, Pourcelle V, Vallet CM, Mingeot-Leclercq MP, Tulkens PM, Marchand-Bruynaert J, Van Bambeke F. Pharmacological characterization of 7-(4-(Piperazin-1-yl)) ciprofloxacin derivatives: antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity. Pharm Res. 2014 May;31(5):1290-301. doi: 10.1007/s11095-013-1250-x. Epub 2013 Dec 5. PubMed PMID: 24306327.

9: Barbosa L, Johnson SP, Papich MG, Gulland F. PHARMACOKINETICS OF SINGLE-DOSE ORALLY ADMINISTERED CIPROFLOXACIN IN CALIFORNIA SEA LIONS (ZALOPHUS CALIFORNIANUS). J Zoo Wildl Med. 2015 Jun;46(2):266-72. doi: 10.1638/2014-0159R.1. PubMed PMID: 26056878.

10: Haeseker M, Stolk L, Nieman F, Hoebe C, Neef C, Bruggeman C, Verbon A. The ciprofloxacin target AUC : MIC ratio is not reached in hospitalized patients with the recommended dosing regimens. Br J Clin Pharmacol. 2013 Jan;75(1):180-5. doi: 10.1111/j.1365-2125.2012.04337.x. PubMed PMID: 22616681; PubMed Central PMCID: PMC3555057.

11: Matsuo K, Fujiwara K, Omuro N, Kimura I, Kobayashi K, Yoshio T, Takahara A. Effects of the fluoroquinolone antibacterial drug ciprofloxacin on ventricular repolarization in the halothane-anesthetized Guinea pig. J Pharmacol Sci. 2013;122(3):205-12. Epub 2013 Jun 27. PubMed PMID: 23803533.

12: Castro W, Navarro M, Biot C. Medicinal potential of ciprofloxacin and its derivatives. Future Med Chem. 2013 Jan;5(1):81-96. doi: 10.4155/fmc.12.181. Review. PubMed PMID: 23256815.

13: Ong HX, Traini D, Cipolla D, Gonda I, Bebawy M, Agus H, Young PM. Liposomal nanoparticles control the uptake of ciprofloxacin across respiratory epithelia. Pharm Res. 2012 Dec;29(12):3335-46. doi: 10.1007/s11095-012-0827-0. Epub 2012 Jul 26. PubMed PMID: 22833052.

14: Sirivisoot S, Harrison BS. Magnetically stimulated ciprofloxacin release from polymeric microspheres entrapping iron oxide nanoparticles. Int J Nanomedicine. 2015 Jul 9;10:4447-58. doi: 10.2147/IJN.S82830. eCollection 2015. PubMed PMID: 26185446; PubMed Central PMCID: PMC4501354.

15: Chiesa OA, Idowu OR, Heller D, Smith M, Nochetto C, Chamberlain PL, Gehring R, von Bredow J. A Holstein cow-calf model for the transfer of ciprofloxacin through milk after a long-term intravenous infusion. J Vet Pharmacol Ther. 2013 Oct;36(5):425-33. doi: 10.1111/jvp.12014. Epub 2012 Oct 3. PubMed PMID: 23030707.

16: Ross AG, Benton BM, Chin D, De Pascale G, Fuller J, Leeds JA, Reck F, Richie DL, Vo J, LaMarche MJ. Synthesis of ciprofloxacin dimers for evaluation of bacterial permeability in atypical chemical space. Bioorg Med Chem Lett. 2015 Sep 1;25(17):3468-75. doi: 10.1016/j.bmcl.2015.07.010. Epub 2015 Jul 9. PubMed PMID: 26189081.

17: Waxman S, Prados AP, de Lucas JJ, San Andrés MI, Regner P, de Oliveira VC, de Roodt A, Rodríguez C. Pharmacokinetic behavior of enrofloxacin and its metabolite ciprofloxacin in urutu pit vipers (Bothrops alternatus) after intramuscular administration. J Zoo Wildl Med. 2014 Mar;45(1):78-85. PubMed PMID: 24712165.

18: Sriwiriyajan S, Samaeng M, Ridtitid W, Mahatthanatrakul W, Wongnawa M. Pharmacokinetic interactions between ciprofloxacin and itraconazole in healthy male volunteers. Biopharm Drug Dispos. 2011 Apr;32(3):168-74. doi: 10.1002/bdd.748. Epub 2011 Mar 1. PubMed PMID: 21360715.

19: Kaguelidou F, Turner MA, Choonara I, Jacqz-Aigrain E. Ciprofloxacin use in neonates: a systematic review of the literature. Pediatr Infect Dis J. 2011 Feb;30(2):e29-37. doi: 10.1097/INF.0b013e3181fe353d. Review. PubMed PMID: 21048525.

20: Suresh N, Nagesh HN, Sekhar KV, Kumar A, Shirazi AN, Parang K. Synthesis of novel ciprofloxacin analogues and evaluation of their anti-proliferative effect on human cancer cell lines. Bioorg Med Chem Lett. 2013 Dec 1;23(23):6292-5. doi: 10.1016/j.bmcl.2013.09.077. Epub 2013 Oct 1. PubMed PMID: 24138941.